2-Chloro-4-(3-fluoro-4-methoxycarbonylphenyl)benzoic acid
Description
2-Chloro-4-(3-fluoro-4-methoxycarbonylphenyl)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of chloro, fluoro, and methoxycarbonyl functional groups attached to a benzoic acid core
Properties
IUPAC Name |
2-chloro-4-(3-fluoro-4-methoxycarbonylphenyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFO4/c1-21-15(20)11-5-3-9(7-13(11)17)8-2-4-10(14(18)19)12(16)6-8/h2-7H,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJESNDFYYJLTSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C2=CC(=C(C=C2)C(=O)O)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30691506 | |
| Record name | 3-Chloro-3'-fluoro-4'-(methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30691506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261982-50-6 | |
| Record name | 4′-Methyl 3-chloro-3′-fluoro[1,1′-biphenyl]-4,4′-dicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261982-50-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-3'-fluoro-4'-(methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30691506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-(3-fluoro-4-methoxycarbonylphenyl)benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Nitration: Introduction of a nitro group to the aromatic ring.
Hydrolysis: Conversion of the nitro group to an amino group.
Hydrogenation: Reduction of the nitro group to an amine.
Esterification: Formation of the methoxycarbonyl group.
Halogenation: Introduction of chloro and fluoro groups to the aromatic ring.
Diazotization: Formation of the diazonium salt, followed by substitution to introduce the desired functional groups.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods to larger reactors, ensuring high yield and purity. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to control reaction conditions .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxycarbonyl group, leading to the formation of carboxylic acids.
Reduction: Reduction of the chloro and fluoro groups can lead to the formation of corresponding hydrocarbons.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like chlorine, bromine, and nitric acid are used under acidic or basic conditions.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of hydrocarbons.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
2-Chloro-4-(3-fluoro-4-methoxycarbonylphenyl)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(3-fluoro-4-methoxycarbonylphenyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chloro, fluoro, and methoxycarbonyl groups allows it to form specific interactions with these targets, leading to its biological effects. The exact pathways and molecular targets depend on the specific application and context of its use .
Comparison with Similar Compounds
4-Chloro-2-fluorobenzoic acid: Similar in structure but lacks the methoxycarbonyl group.
5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid: Contains a bromo group instead of a fluoro group.
Uniqueness: 2-Chloro-4-(3-fluoro-4-methoxycarbonylphenyl)benzoic acid is unique due to the specific combination of chloro, fluoro, and methoxycarbonyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions and reactivity that are not observed in similar compounds .
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